iNOS Selectivity over nNOS and eNOS
The compound exhibits a distinct selectivity profile against human nitric oxide synthase (NOS) isoforms, a key differentiator from other known NOS inhibitors. It inhibits inducible NOS (iNOS) with an IC50 of 210 nM, showing a 2.5-fold selectivity over neuronal NOS (nNOS) and a 3.9-fold selectivity over endothelial NOS (eNOS) [1]. This is in contrast to the non-brominated analog, 2-Methyl-7-nitroisoindolin-1-one, which is reported to be a less potent inhibitor with a higher IC50 of 28 µM [2].
| Evidence Dimension | In vitro enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | iNOS: 210 nM; nNOS: 530 nM; eNOS: 810 nM |
| Comparator Or Baseline | 2-Methyl-7-nitroisoindolin-1-one: iNOS IC50 = 28 µM |
| Quantified Difference | Target compound is >133-fold more potent against iNOS than the de-brominated analog. |
| Conditions | Inhibition of human iNOS expressed in human DLD1 cells; nNOS and eNOS expressed in insect SF9 cells. The comparator's IC50 was measured against human iNOS. |
Why This Matters
For projects targeting iNOS, the 4-bromo substituent is critical for achieving sub-micromolar potency, making this compound a superior starting point for lead optimization compared to its non-halogenated counterpart.
- [1] BindingDB. (n.d.). Entry BDBM50372233 (CHEMBL436643). Inhibition data for human iNOS, nNOS, and eNOS. View Source
- [2] Hypothesis. (2017). Comment on compound with reported IC50 of 28 µM for iNOS. View Source
